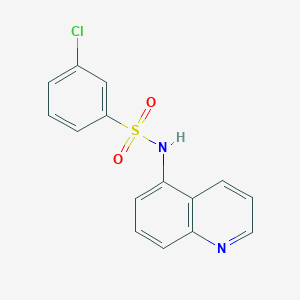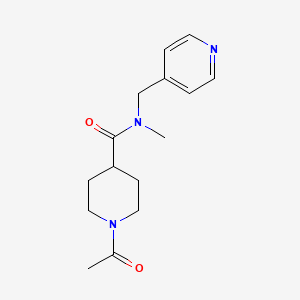
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea, also known as CDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. CDU is a urea derivative that has been synthesized through a series of chemical reactions and has shown promising results in various studies.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to have potential applications in medical research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, this compound has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in medical research.
Future Directions
There are several future directions for research on 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea can be synthesized through a three-step process. The first step involves the reaction of 3-chloroaniline with phosgene to produce 3-chlorophenyl isocyanate. The second step involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydrophthalic anhydride to produce this compound. The third step involves the purification of the final product using recrystallization.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-8-3-1-4-9(7-8)17-15(23)18-11-6-2-5-10-12(11)14(22)20-19-13(10)21/h1-7H,(H,19,21)(H,20,22)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNAMAGCDYJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=CC3=C2C(=O)NNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)






![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

